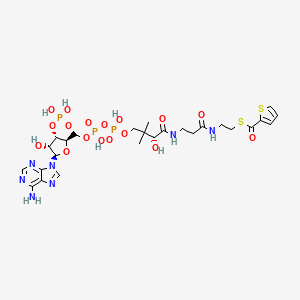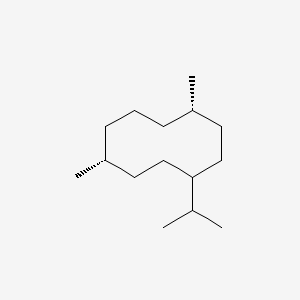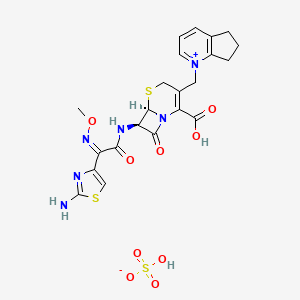
cefpirome sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains . This compound is used in the treatment of severe infections, including those in immunocompromised patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cefpirome sulfate is synthesized through a multi-step process involving the reaction of 3-iodomethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester with 2,3-cyclopentenopyridine . The reaction is carried out at low temperatures (-5 to 0°C) and in the absence of light to prevent degradation . The resulting compound is then treated with methoxyimino acetic acid ester to yield cefpirome .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of alkaline or neutral amino acids as cosolvents . This method helps stabilize the compound and prevent degradation during the production process . The final product is typically formulated as a sterile powder for injection .
Análisis De Reacciones Químicas
Types of Reactions
Cefpirome sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving the β-lactam ring are possible, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the β-lactam ring.
Major Products Formed
The major products formed from these reactions include various degradation products and derivatives of cefpirome .
Aplicaciones Científicas De Investigación
Cefpirome sulfate has a wide range of scientific research applications:
Mecanismo De Acción
Cefpirome sulfate exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell death through lysis . Its broad-spectrum activity is due to its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases .
Comparación Con Compuestos Similares
Similar Compounds
Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity.
Cefpirome: The parent compound of cefpirome sulfate.
Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum of activity.
Uniqueness
This compound is unique due to its high stability against beta-lactamases and its ability to target multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .
Propiedades
Fórmula molecular |
C22H24N6O9S3 |
|---|---|
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |
Clave InChI |
RKTNPKZEPLCLSF-QHBKFCFHSA-N |
SMILES isomérico |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


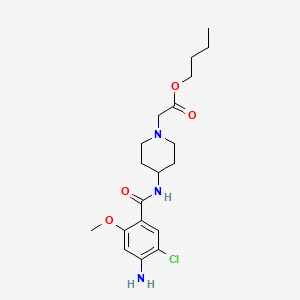

![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)
![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)
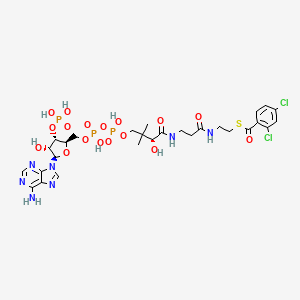
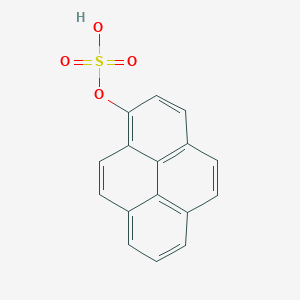
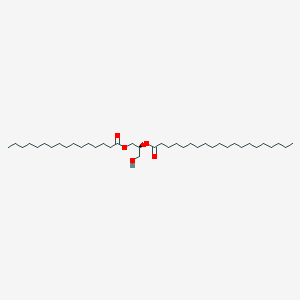
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1241060.png)
![[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate](/img/structure/B1241061.png)
